5-nitro-1-(2-phenylethyl)-1H-benzimidazole is a heterocyclic compound characterized by a benzimidazole core, which includes a nitro group at the 5-position and a phenylethyl substituent at the 1-position. This compound has gained attention for its potential applications in various fields, including medicinal chemistry, due to its unique structural features and biological activities. Its chemical structure can be represented by the molecular formula C15H14N3O2, with a molecular weight of 270.29 g/mol.
The synthesis of 5-nitro-1-(2-phenylethyl)-1H-benzimidazole typically involves the nitration of a benzimidazole precursor. One common method is the electrophilic nitration of benzimidazole using a mixture of nitric and sulfuric acids. The reaction conditions are crucial; maintaining low temperatures helps control the reaction rate and minimizes the risk of over-nitration.
Technical Details:
Industrial production may utilize continuous flow reactors to enhance efficiency and safety, while microwave-assisted synthesis has also been explored for rapid nitration under milder conditions.
The molecular structure of 5-nitro-1-(2-phenylethyl)-1H-benzimidazole is defined by its two main components: the benzimidazole ring and the phenylethyl substituent. The benzimidazole moiety consists of a fused benzene and imidazole ring, contributing to its aromatic character and stability.
Data:
5-nitro-1-(2-phenylethyl)-1H-benzimidazole can undergo several chemical reactions due to its functional groups:
Technical Details:
The mechanism of action for 5-nitro-1-(2-phenylethyl)-1H-benzimidazole primarily relates to its biological activities. Research suggests that compounds with similar structures may interact with microbial cell functions, potentially disrupting cellular processes, which is beneficial in antimicrobial applications. Additionally, its anticancer properties are being explored, where it may induce apoptosis or inhibit proliferation in cancer cells through various pathways.
Data:
5-nitro-1-(2-phenylethyl)-1H-benzimidazole is typically a solid at room temperature with notable stability under standard conditions.
The presence of the nitro group contributes to its reactivity profile, making it susceptible to reduction and substitution reactions.
Relevant Data:
5-nitro-1-(2-phenylethyl)-1H-benzimidazole has several applications in scientific research:
Benzimidazole represents a privileged scaffold in medicinal chemistry, forming the structural core of approximately 80% of pharmaceuticals targeting diverse therapeutic areas [1]. This bicyclic aromatic system—fusing benzene with imidazole—has evolved from early vitamin B₁₂ coenzymes (containing 5,6-dimethylbenzimidazole) to modern therapeutics spanning antifungals, antivirals, and anticancer agents [7] [9]. Notable FDA-approved drugs exemplifying this evolution include:
In oncology, benzimidazole derivatives demonstrate exceptional target versatility, inhibiting topoisomerases, disrupting microtubule assembly, and modulating kinase signaling pathways. The clinical success of bendamustine—incorporating a 1H-benzimidazole core—in chronic lymphocytic leukemia and non-Hodgkin lymphoma validates this scaffold’s therapeutic relevance [2]. Similarly, veliparib exploits the benzimidazole pharmacophore for PARP-1 inhibition, enhancing DNA damage in BRCA-deficient cancers [5]. These agents exemplify how strategic functionalization transforms the core scaffold into clinically indispensable therapeutics.
Table 1: Clinically Approved Benzimidazole-Based Therapeutics
Therapeutic Class | Compound | Key Indications | Benzimidazole Position |
---|---|---|---|
Anthelmintic | Albendazole | Parasitic infections | 2-Amino substitution |
Antihypertensive | Telmisartan | Hypertension | 1-Benzimidazole core |
Anticancer | Bendamustine | CLL/NHL | Bifunctional alkylator |
PARP Inhibitor | Veliparib | BRCA-mutant cancers | 2-Aryl substitution |
The benzimidazole nucleus exhibits exceptional molecular plasticity, enabling bioisosteric mimicry of purine bases and facilitating interactions with biological targets via:
Position-specific substitutions critically modulate pharmacodynamics:
Table 2: Structure-Activity Relationships of Benzimidazole Substituents
Position | Substituent Type | Pharmacological Impact | Example Therapeutics |
---|---|---|---|
N¹ | Alkyl/aralkyl | ↑ Lipophilicity, membrane permeability | Clemizole, Candesartan |
C² | Aryl, thioether | DNA binding, enzyme inhibition | Omeprazole, Hoechst 33342 |
C5/C6 | Electron-withdrawing (-NO₂, -Cl) | ↑ Metabolic stability, electronic modulation | 5-Nitro derivatives (antifungal) |
The 1-(1-phenylethyl) group represents a strategically designed substituent optimizing steric, electronic, and pharmacokinetic properties of benzimidazole derivatives. Key advantages include:
Recent studies demonstrate that N¹-(1-phenylethyl) benzimidazoles exhibit enhanced anticancer and antimicrobial activities. Compound 4k from [10]—featuring 1-(4-chlorophenethyl) and 5-nitro groups—displayed dual potency:
Microwave-assisted synthesis of 1-(1-phenylethyl)-5-nitrobenzimidazoles achieves >90% yields by accelerating N-alkylation kinetics, overcoming traditional limitations of 12–24 hour reflux reactions [10]. This efficiency enables rapid exploration of stereochemical variants:
Synthetic Route for 5-Nitro-1-(1-phenylethyl)-1H-benzimidazole: 1. Condensation: 4-Nitro-o-phenylenediamine + benzaldehyde → 2-phenyl-5-nitro-1H-benzimidazole (Na₂S₂O₅, MW, 10 min, 96%) 2. N-Alkylation: 2-phenyl-5-nitro-1H-benzimidazole + 1-bromoethylbenzene → target compound (K₂CO₃, DMF, MW, 30 min, 89%)
Table 3: Bioactivity of 1-(1-Phenylethyl) Benzimidazole Derivatives
Compound | C6 Substituent | Antibacterial MIC (μg/mL) | Anticancer IC₅₀ (μM) | Key Targets |
---|---|---|---|---|
4k | NO₂ | 2–16 (MRSA) | 1.84–10.28 | DHFR, HDAC6 |
3s | Cl | 4–16 (E. coli) | 3.17–12.45 | VEGFR-2 |
Dovitinib | N/A | N/A | 0.015–0.78 | Multi-kinase |
The strategic incorporation of 5-nitro and 1-(1-phenylethyl) groups synergistically enhances target affinity. The nitro group withdraws electrons, polarizing the imidazole ring for stronger hydrogen bonding, while the phenethyl group provides hydrophobic stabilization—exemplifying rational benzimidazole optimization in modern drug design [10].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: